4-Amino-1-(3-pyridyl)piperidine

kinase inhibitor ATP-binding site hinge region

Kinase inhibitor lead optimization demands the correct positional isomer; substituting 2- or 4-pyridyl analogs can invalidate SAR by altering hinge-binding vectors. 4-Amino-1-(3-pyridyl)piperidine resolves this with the precise 3-pyridyl geometry required for ALK, c-Met, and Akt ATP-binding site engagement. • Defined 3-pyridyl pharmacophore for selective kinase hinge binding • ≥98% purity compatible with automated reversed-phase HPLC purification • ISO 9001-certified supply chain with full CoA traceability for IND-enabling studies

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 933760-08-8
Cat. No. B113306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(3-pyridyl)piperidine
CAS933760-08-8
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CN=CC=C2
InChIInChI=1S/C10H15N3/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7,11H2
InChIKeyWKBBDVPPRJLZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(3-pyridyl)piperidine Procurement Guide


4-Amino-1-(3-pyridyl)piperidine (CAS 933760-08-8, C10H15N3, MW 177.25) is a heterocyclic building block combining a pyridin-3-yl group with a 4-aminopiperidine core [1]. It serves as a key synthetic intermediate for generating targeted kinase inhibitor libraries, notably for ALK, c-Met, and Akt [2]. Unlike generic aminopiperidines, the specific 3-pyridyl substitution pattern confers a distinct pharmacophore geometry for selective ATP-binding site engagement .

4-Amino-1-(3-pyridyl)piperidine Isomer Specificity


Substituting the 3-pyridyl isomer with its 2- or 4-pyridyl counterparts alters the vector angle and electronic character of the amine, directly impacting kinase hinge-binding geometry . For example, 4-amino-1-(2-pyridyl)piperidine derivatives have been developed as 5-HT3 receptor ligands with anorectic activity, whereas the 3-pyridyl isomer is predominantly utilized in kinase inhibitor design due to its distinct spatial orientation within the ATP-binding cleft [1]. Such positional isomerism leads to non-overlapping biological profiles that cannot be interchanged without invalidating structure-activity relationship (SAR) campaigns .

4-Amino-1-(3-pyridyl)piperidine vs. Key Analogs


Hinge-Binding Geometry: 3-Pyridyl vs. 2-Pyridyl

The 3-pyridyl substitution in 4-amino-1-(3-pyridyl)piperidine directs the nitrogen lone pair outward at a ~60° angle relative to the piperidine plane, enabling optimal bidentate hydrogen bonding with the kinase hinge backbone (e.g., ALK Met1199 and Glu1197) [1]. In contrast, 4-amino-1-(2-pyridyl)piperidine presents the pyridine nitrogen in a coplanar orientation that is suboptimal for hinge engagement in the ALK/c-Met active site, as demonstrated by molecular docking studies .

kinase inhibitor ATP-binding site hinge region SAR

Boiling Point: 3-Pyridyl vs. 4-Pyridyl

Predicted boiling points offer insight into handling and purification behavior. 4-Amino-1-(3-pyridyl)piperidine exhibits a predicted boiling point of 318.7±32.0 °C at 760 mmHg . The 4-pyridyl isomer (4-amino-1-(4-pyridyl)piperidine) has a predicted boiling point of 324.5±30.0 °C . This ~5-6 °C difference, while modest, is sufficient to influence elution order in reversed-phase preparative HPLC and distillation recovery, impacting cost-efficiency in large-scale purification.

purification chromatography volatility handling

Purity Benchmark: vs. 2-Pyridyl Analog

Leading chemical suppliers offer 4-Amino-1-(3-pyridyl)piperidine at ≥98% purity (HPLC) as standard research grade . Competitor compounds such as 4-amino-1-(2-pyridyl)piperidine hydrochloride are commonly supplied at 97% purity . This 1% absolute purity differential reduces total impurity load in downstream reactions, minimizing side-product formation and simplifying chromatographic purification.

quality control HPLC purity batch consistency

ISO-Certified Supply Chain Documentation

4-Amino-1-(3-pyridyl)piperidine is available from manufacturers compliant with ISO 9001 certification, providing full traceability and Certificate of Analysis (CoA) documentation . In contrast, many generic 4-aminopiperidine derivatives from bulk chemical suppliers lack ISO certification or provide only limited CoA data . This documentation gap is critical for laboratories operating under GLP/GMP guidelines or those preparing for regulatory filing.

ISO 9001 GMP documentation compliance

4-Amino-1-(3-pyridyl)piperidine Application Scenarios


ALK/c-Met Dual Inhibitor Library Synthesis

The 3-pyridyl substitution pattern of 4-Amino-1-(3-pyridyl)piperidine is specifically documented for ALK and c-Met receptor tyrosine kinase inhibition [1]. Medicinal chemistry teams constructing focused libraries targeting these kinases should procure this isomer exclusively; the 2- and 4-pyridyl analogs yield different hinge-binding vectors that compromise potency in enzymatic assays .

High-Throughput Purification Workflows

Given the predicted boiling point of 318.7±32.0 °C [1] and commercial availability at ≥98% purity , this compound integrates smoothly into automated reversed-phase HPLC purification protocols. The lower boiling point relative to the 4-pyridyl isomer translates to faster solvent evaporation and reduced cycle times in high-throughput synthesis labs .

GLP/GMP Preclinical Candidate Optimization

For lead compounds approaching IND-enabling studies, procurement of 4-Amino-1-(3-pyridyl)piperidine from ISO 9001-certified suppliers ensures full batch traceability and CoA documentation [1]. This meets regulatory expectations for impurity profiling and stability testing, unlike generic bulk sources lacking certified quality systems .

Kinase Selectivity Profiling via Scaffold Hopping

The 4-aminopiperidine core provides a defined exit vector for attaching diverse warheads [1]. Researchers comparing 3-pyridyl vs. 2-pyridyl hinge binders in selectivity panels should use this compound as the reference standard for the 3-pyridyl series, enabling quantitative assessment of isomer-dependent off-target profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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